molecular formula C9H7ClN2O3 B13034113 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid

4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid

Cat. No.: B13034113
M. Wt: 226.61 g/mol
InChI Key: DOQOICDFJNRSIX-UHFFFAOYSA-N
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Description

4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-5-methoxy-1H-indazole with a carboxylating agent. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available raw materials. The steps include halogenation, methoxylation, and subsequent cyclization to form the indazole ring, followed by carboxylation. The process is optimized for scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion to corresponding oxides under oxidative conditions.

    Reduction: Reduction to form different derivatives.

    Substitution: Halogen substitution reactions to introduce different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions include various substituted indazole derivatives, which can be further utilized in different applications.

Scientific Research Applications

4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential in therapeutic applications.

Comparison with Similar Compounds

    4-Chloro-5-methoxy-1-indanone: Shares structural similarities but differs in its functional groups and biological activities.

    Indole derivatives: Known for their wide range of biological activities, including antiviral and anticancer properties.

Uniqueness: 4-Chloro-5-methoxy-1H-indazole-3-carboxylic acid stands out due to its specific substitution pattern, which imparts unique chemical and biological properties

Properties

Molecular Formula

C9H7ClN2O3

Molecular Weight

226.61 g/mol

IUPAC Name

4-chloro-5-methoxy-1H-indazole-3-carboxylic acid

InChI

InChI=1S/C9H7ClN2O3/c1-15-5-3-2-4-6(7(5)10)8(9(13)14)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14)

InChI Key

DOQOICDFJNRSIX-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NN=C2C(=O)O)Cl

Origin of Product

United States

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